3-(Prop-2-yn-1-yl)oxan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Prop-2-yn-1-yl)oxan-3-amine is a chemical compound with the molecular formula C8H13NO. It is also known by its IUPAC name, 3-(tetrahydro-2H-pyran-2-yl)prop-2-yn-1-amine . This compound is of interest due to its unique structure, which combines an oxane ring with a propargylamine group, making it a valuable building block in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-yn-1-yl)oxan-3-amine typically involves the reaction of propargylamine with an oxane derivative. One common method is the A3 coupling reaction, which involves the use of an aldehyde, an alkyne, and an amine in the presence of a catalyst, such as copper(I) iodide . The reaction is usually carried out under solvent-free conditions to enhance the yield and reduce environmental impact .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-yn-1-yl)oxan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxides, ketones, alkenes, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Prop-2-yn-1-yl)oxan-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Industry: The compound is utilized
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
3-prop-2-ynyloxan-3-amine |
InChI |
InChI=1S/C8H13NO/c1-2-4-8(9)5-3-6-10-7-8/h1H,3-7,9H2 |
InChI Key |
ONAJJEMDZNYLBU-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1(CCCOC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.